N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that this compound may also target the mycobacterium tuberculosis bacterium .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting that this compound may interact with the bacterium to inhibit its growth .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting that this compound may affect the biochemical pathways involved in the growth and reproduction of this bacterium .
Result of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting that this compound may have a similar effect .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide are largely derived from its benzothiazole core. Benzothiazole derivatives have been found to exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic effects .
Cellular Effects
Benzothiazole derivatives have been shown to have potent effects on various types of cells and cellular processes . For instance, some benzothiazole derivatives have been found to exhibit anti-proliferative activities on HepG2 and MCF-7 cell lines .
Molecular Mechanism
It is known that benzothiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Preparation Methods
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves multiple steps, typically starting with the preparation of the benzothiazole core. One common method includes the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetamidobenzothiazole. This intermediate is then subjected to further reactions to introduce the dioxine and carboxamide functionalities. Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound. .
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique properties.
Comparison with Similar Compounds
N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
2-acetamidobenzothiazole: A precursor in the synthesis of the target compound.
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Another benzothiazole derivative with antimicrobial properties.
2-amino-6-chlorobenzothiazole: Used in the synthesis of various benzothiazole derivatives.
These compounds share the benzothiazole core but differ in their functional groups and biological activities, highlighting the versatility and potential of benzothiazole derivatives in scientific research and drug development.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-8(18)15-9-2-3-10-12(6-9)22-14(16-10)17-13(19)11-7-20-4-5-21-11/h2-3,6-7H,4-5H2,1H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMJBBODHFGTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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